Butyl[(2,4-difluorophenyl)methyl]amine
Overview
Description
Butyl[(2,4-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of a butyl group attached to a benzylamine structure that is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(2,4-difluorophenyl)methyl]amine typically involves the reaction of 2,4-difluorobenzyl chloride with butylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes and higher yields. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Butyl[(2,4-difluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under strong oxidizing conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl[(2,4-difluorophenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl[(2,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Butylbenzylamine: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
2,4-Difluorobenzylamine: Similar structure but without the butyl group, affecting its reactivity and applications.
Uniqueness: Butyl[(2,4-difluorophenyl)methyl]amine is unique due to the combined presence of the butyl group and the 2,4-difluorophenyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNOHUQFIXMEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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